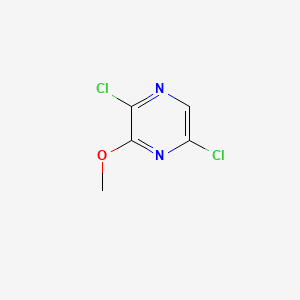

2,5-Dichloro-3-methoxypyrazine

Description

Overview of Pyrazine (B50134) Heterocycles in Organic Chemistry

Pyrazines are a significant class of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation. britannica.commdpi.com This structural motif is found in numerous natural products and biologically active molecules, making pyrazine and its derivatives a focal point in medicinal chemistry and materials science. mdpi.comtandfonline.comresearchgate.net The pyrazine ring system is a key component in various pharmaceuticals, agrochemicals, and functional materials. tandfonline.combenthamdirect.com Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net

Significance of Halogenated Pyrazines as Synthetic Intermediates

Halogenated pyrazines are highly valuable intermediates in organic synthesis. The presence of halogen atoms on the electron-deficient pyrazine ring facilitates a variety of chemical transformations. rsc.org These compounds serve as versatile precursors for the synthesis of more complex molecules through reactions such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com The reactivity of halogenated pyrazines makes them crucial building blocks for creating diverse molecular architectures with potential applications in drug discovery and materials science. rsc.orgacs.org For instance, they are instrumental in the synthesis of substituted pyrazines that are key components of various functional materials and pharmaceutical agents. rsc.orgmdpi.com

Role of 2,5-Dichloro-3-methoxypyrazine in Advanced Synthetic Strategies

Among halogenated pyrazines, this compound stands out as a particularly useful synthetic intermediate. echemi.com Its chemical structure, featuring two chlorine atoms and a methoxy (B1213986) group on the pyrazine ring, offers multiple reaction sites for selective functionalization. This allows for the stepwise introduction of different substituents, enabling the construction of highly tailored molecules. The distinct reactivity of the chlorine atoms, influenced by the electronic effects of the methoxy group, provides a strategic advantage in designing complex synthetic routes. This compound is a key starting material for a variety of advanced chemical syntheses, leading to the creation of novel compounds with specific desired properties.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 36398-43-3 |

| Molecular Formula | C5H4Cl2N2O |

| Molecular Weight | 179.00 g/mol pharmaffiliates.com |

| IUPAC Name | This compound |

| Synonyms | 2,5-dichloro-3-methoxy-pyrazine |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-methoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJLMHZFOWKROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 3 Methoxypyrazine

Classical Synthetic Routes and Precursors

Traditional methods for synthesizing 2,5-dichloro-3-methoxypyrazine often rely on the functionalization of pre-existing pyrazine (B50134) rings or the construction of the heterocyclic core through condensation and cyclization reactions.

Synthesis from Related Pyrazine Derivatives

A primary classical route involves the modification of existing pyrazine structures. This typically includes halogenation and methoxylation steps. The synthesis can begin with the chlorination of a pyrazine precursor. For instance, processes for producing polychlorinated pyrazines are well-established, often using gaseous chlorine at elevated temperatures to introduce multiple chlorine atoms onto the pyrazine ring. google.com A patent from 1970 describes the chlorination of 2-chloro-3-methylpyrazine (B1202077) derivatives, which can be extended to produce di- and trichloro-substituted pyrazines. google.com

An original synthetic pathway to asymmetrically substituted methoxypyrazines starts with the condensation of 1,2-aminoalcohols and Boc-protected amino acids. researchgate.netresearchgate.net This is followed by cycloimine formation and subsequent aromatization, which is achieved via chlorination using agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). researchgate.net The crucial methoxy (B1213986) group is then introduced through an alkoxy-de-halogenation reaction, where a chlorine atom is substituted by a methoxy group. researchgate.net This step-wise functionalization allows for precise control over the substitution pattern on the pyrazine core.

Similarly, the synthesis of 2,3-dichloropyrazine (B116531) can be achieved and subsequently converted to 2-amino-3-methoxypyrazine by reaction with ammonia (B1221849) and then an alkali metal methoxide. google.com While this sequence differs in the final product, it demonstrates the classical chemical transformations used to introduce methoxy groups onto a chlorinated pyrazine ring.

Condensation and Cyclization Approaches

The construction of the pyrazine ring itself is a fundamental classical approach. A versatile method for creating asymmetrically substituted pyrazines involves the initial condensation of N-Boc-protected amino acids (like leucine (B10760876) or valine) with 1-aminopropan-2-ol. researchgate.net The resulting amide undergoes oxidation to a ketone, followed by cyclization and aromatization through chlorination to yield a dichlorinated pyrazine intermediate. researchgate.net This multi-step process, starting from acyclic precursors, is a hallmark of classical condensation and cyclization strategies for building complex heterocyclic systems.

Another approach involves the dimerization of α-amino aldehydes derived from amino acids, which provides a biomimetic route to 2,5-disubstituted pyrazines. researchgate.net While this specific example leads to symmetrically substituted products, the underlying principle of building the pyrazine core from smaller, functionalized units is a cornerstone of classical synthesis.

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have introduced more efficient, safer, and sustainable methods for preparing pyrazine derivatives, including catalytic protocols, microwave-assisted techniques, and flow chemistry applications.

Catalytic Synthesis Protocols

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing pyrazine rings. The Suzuki coupling reaction, in particular, has been successfully applied to halogenated methoxypyrazines. Research has shown that 2,5-dibromo-3-methoxypyrazine (B1588872) can selectively undergo Suzuki coupling with tosyl-protected indolylboronic acids, with the reaction occurring exclusively at the 2-position. rsc.org This highlights the ability of palladium catalysts to differentiate between halogen substituents on the pyrazine ring.

The following table details the conditions for such a catalytic reaction:

| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |

| 2,5-Dibromo-3-methoxypyrazine | Tosyl-protected indolylboronic acids | Pd(PPh₃)₄ | Not specified | rsc.org |

| Aminobromochloropyrazine | Various organoborons | Not specified | Not specified | rsc.org |

This table illustrates the application of Suzuki coupling to functionalize brominated and chlorinated pyrazine precursors.

Furthermore, other coupling reactions like Sonogashira, Kumada-Corriu, and Buchwald-Hartwig amination have been effectively used on analogs such as 2-chloro-5-trifluoromethoxypyrazine, demonstrating the broad utility of catalytic methods for creating C-C and C-N bonds on the pyrazine scaffold. mdpi.com Nickel-catalyzed Negishi cross-coupling has also proven effective for synthesizing 5-substituted 2,3-dimethylpyrazine (B1216465) derivatives from pyrazine triflates. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a key technology for accelerating organic reactions, reducing reaction times, and often improving yields. In the context of pyrazine synthesis, microwave assistance has been beneficial, particularly in coupling reactions. For example, the synthesis of bi-2(1H)-pyrazinones from 3,5-dichloro-2(1H)pyrazinones via a Suzuki-type reaction saw dramatic improvements in both reaction rates and yields when conducted under microwave irradiation compared to conventional heating. researchgate.net

The synthesis of other nitrogen-containing heterocycles, such as quinoxalines and pyrido[2,3b]pyrazines, has been successfully achieved through microwave-assisted condensation of diamines with dicarbonyl compounds, often without the need for a solvent or catalyst. nih.gov This solvent-free approach significantly enhances the sustainability of the synthesis. nih.gov The application of microwave heating for the deprotection and subsequent cyclization of Nα-Boc-dipeptidyl esters to form 2,5-diketopiperazines in water further showcases the power of this technique to drive reactions under green conditions. nih.gov These examples strongly suggest that the cyclization and functionalization steps in the synthesis of this compound could be significantly optimized using microwave technology.

| Reaction Type | Substrates | Conditions | Advantage | Reference |

| Suzuki-type Homo-coupling | 3,5-Dichloro-2(1H)pyrazinones | Microwave irradiation | Improved rates and yields | researchgate.net |

| Condensation | Diaminopyridines, Dicarbonyl compounds | Microwave, solvent-free | Good yields, short reaction times | nih.gov |

| Deprotection-Cyclization | Nα-Boc-dipeptidyl esters | Microwave, water | Excellent yields | nih.gov |

This table summarizes various microwave-assisted syntheses relevant to pyrazine and related heterocycle formation.

Flow Chemistry Applications in Pyrazine Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers major advantages in terms of safety, scalability, and process control. nih.gov This technology is becoming increasingly common for the synthesis of heterocyclic compounds. beilstein-journals.org Machine-assisted, multi-step flow processes have been developed for the preparation of pyrazine-2-carboxamide, a component of the drug Rifater. beilstein-journals.orgresearchgate.net This automated synthesis involves sequential steps, including hydration and hydrogenation, carried out in continuous flow through columns packed with heterogeneous catalysts. beilstein-journals.org

A continuous-flow system has also been developed for the biocatalytic synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.org This method operates at a mild temperature of 45 °C with a short reaction time of 20 minutes in a green solvent, achieving high yields. rsc.org Although a direct flow synthesis of this compound is not explicitly reported, the established flow methodologies for constructing and functionalizing the pyrazine ring demonstrate a clear potential for adapting classical batch syntheses into a more efficient and safer continuous process. nih.govmdpi.com

Atom Economy and Green Chemistry Principles in Production

The production of specialized chemical compounds like this compound is increasingly scrutinized through the principles of green chemistry and atom economy. These concepts aim to design chemical processes that are not only efficient in yield but also minimize environmental impact by reducing waste and avoiding hazardous substances. researchgate.netsciencehistory.org

Atom Economy: Proposed by Barry Trost, atom economy is a fundamental concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com In multi-step syntheses, which are common for complex molecules, poor atom economy can be a significant issue, as stoichiometric reagents and protecting groups often generate substantial waste. primescholars.com For a hypothetical synthesis of this compound, which could involve chlorination and methoxylation steps, the choice of reagents is critical. For instance, using a large excess of a chlorinating agent or a methoxylating agent that generates significant byproducts would result in low atom economy.

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. researchgate.net The application of these principles to the synthesis of this compound involves a critical assessment of the entire production lifecycle. This includes the selection of starting materials, solvents, catalysts, and reaction conditions to enhance safety, reduce energy consumption, and prevent pollution. researchgate.netresearchgate.net For example, developing catalytic pathways over stoichiometric ones, using safer and renewable solvents, and designing processes that can be conducted at ambient temperature and pressure are key objectives. researchgate.netadelaide.edu.au

The table below outlines the twelve principles of green chemistry and their potential application in the manufacturing of this compound.

| Principle No. | Green Chemistry Principle | Relevance to this compound Synthesis |

| 1 | Waste Prevention | Design synthetic pathways that minimize the formation of byproducts, such as salts from neutralization steps or spent reagents. |

| 2 | Atom Economy | Maximize the incorporation of all materials used in the process into the final product. primescholars.com |

| 3 | Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net Avoid highly toxic chlorinating agents. |

| 4 | Designing Safer Chemicals | While the target molecule is defined, this principle encourages minimizing its inherent hazards if possible, though this is often a secondary goal in non-pharmaceutical contexts. |

| 5 | Safer Solvents and Auxiliaries | Reduce or eliminate the use of hazardous solvents like chlorinated hydrocarbons in favor of greener alternatives such as water, ethanol, or supercritical fluids. |

| 6 | Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net Microwave-assisted reactions can sometimes offer energy-efficient alternatives. |

| 7 | Use of Renewable Feedstocks | Whenever practical, source starting materials from renewable feedstocks (e.g., bio-based precursors) rather than depletable fossil fuels. adelaide.edu.au |

| 8 | Reduce Derivatives | Minimize or avoid the use of temporary protecting groups to reduce the number of reaction steps and associated waste. |

| 9 | Catalysis | Employ catalytic reagents in small amounts over stoichiometric reagents to increase reaction efficiency and reduce waste. researchgate.net |

| 10 | Design for Degradation | Design the chemical product so that at the end of its function it breaks down into innocuous degradation products and does not persist in the environment. |

| 11 | Real-time Analysis for Pollution Prevention | Implement in-process monitoring and control to prevent the formation of hazardous byproducts before they are generated. |

| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Isolation and Purification Strategies for Compound Synthesis

The isolation and purification of this compound from a crude reaction mixture are critical steps to ensure the final product meets the required purity standards. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid), its solubility, and the nature of the impurities present. For substituted pyrazines and related heterocyclic compounds, a combination of standard laboratory and industrial techniques is typically employed. prepchem.commdpi.com

Common Strategies:

Filtration: This is often the first step in a work-up procedure, used to separate the solid product from a liquid reaction mixture or to remove solid impurities and catalysts. prepchem.com

Extraction: Liquid-liquid extraction is a fundamental technique used to separate the target compound from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for purifying organic compounds. prepchem.com By selecting an appropriate solvent system (eluent), components of a mixture can be separated based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). For compounds of intermediate polarity, solvent systems such as hexane/ethyl acetate (B1210297) or chloroform/methanol are common. prepchem.com

Distillation: If the compound is a volatile liquid, distillation, particularly vacuum distillation for high-boiling-point compounds, can be an effective purification method. mdpi.com This technique separates components based on differences in their boiling points.

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. It involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals, leaving impurities behind in the solution. google.com

The following table summarizes the primary strategies for the isolation and purification of this compound.

| Purification Technique | Principle of Separation | Application & Considerations |

| Filtration | Separates insoluble solids from liquids or gases. | Used to remove solid catalysts, precipitated byproducts, or to collect the crude solid product after precipitation. prepchem.com |

| Liquid-Liquid Extraction | Differential solubility of the compound in two immiscible liquid phases. | Separates the product from water-soluble impurities (e.g., salts) by partitioning it into an organic solvent. The choice of solvent is crucial. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Highly effective for separating the target compound from byproducts with different polarities. The eluent system must be optimized for good separation. prepchem.com |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Suitable if the compound is a thermally stable liquid. Lowering the pressure reduces the boiling point, preventing decomposition. mdpi.com |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Excellent for obtaining high-purity crystalline solid material. The choice of solvent is critical for achieving good recovery and purity. google.com |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine (B50134) ring makes 2,5-dichloro-3-methoxypyrazine highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism.

In this compound, the two chlorine atoms at the C2 and C5 positions are potential sites for nucleophilic attack. The regioselectivity of the SNAr reaction is dictated by the combined electronic effects of the ring nitrogen atoms and the methoxy (B1213986) substituent. The two nitrogen atoms strongly activate both the C2 and C5 positions towards nucleophilic attack by withdrawing electron density and stabilizing the negatively charged intermediate.

Studies on analogous 2-substituted 3,5-dichloropyrazines have shown that the nature of the substituent at the 2-position governs the site of attack. An electron-donating group (EDG) at C2 tends to direct the incoming nucleophile to the C3 position, whereas an electron-withdrawing group (EWG) directs it to the C5 position researchgate.netresearchgate.net. In the case of this compound, the methoxy group (an EDG) is at the C3 position. Its primary influence is on the adjacent C2 position. The electron-donating nature of the methoxy group via resonance increases the electron density at the ortho (C2) and para (C5) positions. This donation would tend to deactivate these positions towards nucleophilic attack compared to an unsubstituted dichloropyrazine.

However, the powerful inductive withdrawal from the adjacent nitrogen atom at N1 and the resonance stabilization provided by the nitrogen at N4 for an attack at C5 are critical factors. For an attack at C2, the intermediate's negative charge is stabilized by the adjacent N1 atom. For an attack at C5, the negative charge is stabilized by the adjacent N4 atom and can also be delocalized onto the methoxy group's oxygen atom, although this is generally a destabilizing effect for SNAr intermediates. Therefore, the position ortho to a nitrogen and para to the other (C5) is generally more activated than the position ortho to both a nitrogen and the methoxy group (C2). This typically results in preferential substitution at the C5 position, allowing for site-specific functionalization.

The substituents on the pyrazine ring play distinct roles in influencing the SNAr pathways.

Methoxy Group: The methoxy group at C3 is a strong pi-donor and a weak sigma-withdrawer. In the context of SNAr, its primary role is to modulate the electron density of the ring carbons. By donating electron density through resonance, it particularly affects the C2 (ortho) and C5 (para) positions. This electron donation tends to counteract the electron-withdrawing effect of the ring nitrogens, thereby deactivating these positions slightly compared to a pyrazine ring without this group. The regiochemical outcome often depends on the balance between the deactivating resonance effect of the methoxy group and the powerful activating effect of the ring nitrogens. stackexchange.comresearchgate.net The greater activation provided by the two ring nitrogens generally overcomes the deactivating influence of the methoxy group, allowing the reaction to proceed. The relative reactivity of the C2 versus C5 position is a subtle interplay of these inductive and resonance effects.

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. nih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C5). This attack, which is typically the rate-determining step, breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

The stability of the Meisenheimer complex is key to the reaction's feasibility. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which provides significant stabilization. The specific position of attack (C2 vs. C5) determines the precise resonance structures of the intermediate, and the more stable intermediate corresponds to the major reaction pathway.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The two chlorine atoms provide distinct reaction sites that can be functionalized selectively.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an aryl halide. libretexts.orgharvard.eduresearchgate.net For this compound, this reaction can be performed regioselectively.

Research on the closely related 2,5-dibromo-3-methoxypyrazine (B1588872) has demonstrated that the methoxy substituent directs the palladium-catalyzed oxidative addition preferentially to the adjacent C2 position. rsc.org This directing effect is attributed to the coordination of the palladium catalyst to the methoxy group's oxygen atom, which facilitates the oxidative addition at the ortho C-X bond. This high regioselectivity allows for the selective synthesis of 2-aryl-5-chloro-3-methoxypyrazines. The remaining chlorine at the C5 position can then be subjected to a second, different coupling reaction, enabling the synthesis of complex, unsymmetrically substituted pyrazines. nih.gov

The scope of the Suzuki-Miyaura coupling is broad, accommodating a wide range of aryl- and heteroarylboronic acids and esters. nih.gov This reaction is a cornerstone in medicinal chemistry for the synthesis of biaryl compounds. nih.gov

Table 1: Representative Regioselective Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product (Position of Coupling) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-5-chloro-3-methoxypyrazine (C2) |

This table represents a typical, expected outcome based on analogous reactions.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for introducing alkyne functionalities onto the pyrazine ring, which are valuable handles for further transformations or as components in conjugated materials.

For substrates with two identical halides, such as this compound, the Sonogashira coupling typically occurs at the more electrophilic or sterically accessible site. libretexts.org Similar to the Suzuki-Miyaura coupling, the electronic influence of the methoxy group is expected to make the adjacent C2 position the more reactive site for oxidative addition of the palladium catalyst. This allows for the regioselective synthesis of 2-alkynyl-5-chloro-3-methoxypyrazines. The reaction is compatible with a variety of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups. researchgate.net

Table 2: Representative Regioselective Sonogashira Coupling

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product (Position of Coupling) |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Phenylethynyl)-5-chloro-3-methoxypyrazine (C2) |

This table represents a typical, expected outcome based on established principles.

Heck Coupling: Olefinic Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the substituted alkene product. youtube.com

For this compound, the chlorine atoms attached to the electron-deficient pyrazine ring are suitable electrophiles for the initial oxidative addition step. The reaction would enable the introduction of various olefinic substituents at the C2 and/or C5 positions. While specific literature examples detailing the Heck coupling of this compound are not prevalent, the reaction is a cornerstone of modern synthesis for functionalizing heteroaryl chlorides. nih.govnih.gov The reaction conditions typically involve a palladium source, such as Pd(OAc)₂, a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Et₃N), and a suitable solvent like DMF or NMP at elevated temperatures. nih.gov The regioselectivity of the reaction, determining which of the two chlorine atoms reacts first, would likely be influenced by the electronic environment and steric hindrance, with the C2 position potentially being more activated due to its proximity to the methoxy group and the ring nitrogens.

Stille Coupling: Organostannane Reactivity

The Stille coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is renowned for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org The catalytic cycle follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The functionalization of pyrazines using the Stille reaction is a well-established and powerful tool. rsc.org Dichloropyrazines, such as 2,3-dichloropyrazine (B116531), have been shown to undergo double Stille couplings to create complex molecules like pyrazine-terpyridine ligands. rsc.org This demonstrates the feasibility of substituting both chlorine atoms on the pyrazine ring. In the case of this compound, it can serve as the electrophilic partner, reacting with various aryl-, heteroaryl-, or vinylstannanes. The choice of catalyst, often a Pd(0) complex like Pd(PPh₃)₄, and reaction conditions can be tuned to achieve either mono- or di-substitution. jk-sci.comharvard.edu The presence of additives like Cu(I) salts can sometimes accelerate the reaction rate. harvard.edu

Table 1: Representative Conditions for Stille Coupling on Halogenated Pyrazines

| Electrophile | Nucleophile (Organostannane) | Catalyst System | Solvent | Additive | Yield | Ref |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyrazine | 2-Tributylstannyl-terpyridine | Pd(PPh₃)₄ | DMF | - | 73% | rsc.org |

| Stannylated Pyrazine | 4-Methoxybenzoyl chloride | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | - | 70% | rsc.org |

| Trialkylstannyl Pyrazine | Azabicycloalkene triflate | Pd(PPh₃)₄ | Dioxane | LiCl | High | rsc.org |

Buchwald-Hartwig Amination and C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become one of the most important methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, overcoming the limitations of traditional methods. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. jk-sci.comacsgcipr.org

This compound is an excellent substrate for Buchwald-Hartwig amination. The two chlorine atoms can be selectively displaced by a variety of primary and secondary amines. Regioselectivity can be a key consideration; in related dihalopyridines, amination often occurs preferentially at one position over the other based on the electronic and steric environment, which can be controlled by the choice of catalyst and reaction conditions. researchgate.net For instance, using bulky biarylphosphine ligands (e.g., XantPhos, SPhos) and a suitable base (e.g., Cs₂CO₃, K₂CO₃, DBU) allows for the controlled mono-amination of the pyrazine core, which can be followed by a second, different amination or another cross-coupling reaction at the remaining chloro-position. researchgate.netamazonaws.com This sequential approach enables the synthesis of unsymmetrically substituted diaminopyrazines.

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Application | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Toluene | 80-110 °C | Aryl chlorides/amines | researchgate.net |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | THF | RT-100 °C | General C-N coupling | jk-sci.com |

| "XantPhos Pd G3" | XantPhos (integrated) | DBU | MeCN/PhMe | 140 °C (Flow) | Mild, homogeneous amination | amazonaws.com |

Other Transition Metal-Catalyzed Functionalizations (e.g., Negishi, Kumada)

Beyond the Heck, Stille, and Buchwald-Hartwig reactions, other cross-coupling methods are applicable to this compound.

Negishi Coupling : This reaction couples organic halides with organozinc reagents, catalyzed by nickel or palladium complexes. wikipedia.org It is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The chlorine atoms of this compound can be readily coupled with a wide range of alkyl-, aryl-, and vinylzinc reagents. The development of advanced phosphine ligands has enabled the efficient coupling of even challenging secondary alkylzinc reagents with heteroaryl chlorides. nih.gov

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org While powerful, its application can be limited by the high reactivity of the Grignard reagent, which is incompatible with many acidic or electrophilic functional groups. chem-station.com Furthermore, aryl chlorides are generally less reactive than bromides or iodides in Kumada couplings, often requiring more active nickel catalysts or harsher conditions. wikipedia.org Iron complexes have also emerged as less expensive and more environmentally friendly catalysts for this transformation. acgpubs.org

Electrophilic Aromatic Substitution (Limited Scope)

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. masterorganicchemistry.com The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. slideshare.netresearchgate.net This inherent electron deficiency deactivates the ring towards attack by electrophiles, making EAS reactions significantly more difficult than on benzene. slideshare.net

In this compound, this deactivation is further compounded by the inductive electron-withdrawing effects of the two chlorine atoms. While the methoxy group at the C3 position is an activating group through resonance donation, its effect is generally insufficient to overcome the strong deactivation by the two ring nitrogens and two chloro-substituents. Therefore, electrophilic aromatic substitution on the single available C-H position (at C6) is highly disfavored and would require harsh reaction conditions that could lead to degradation of the molecule. Consequently, EAS is not a synthetically useful pathway for the functionalization of this compound.

Reduction and Oxidation Reactions of the Pyrazine Core and Substituents

The pyrazine ring can undergo both reduction and oxidation, although the reactivity is highly dependent on the substituents present.

Reduction : The electron-deficient pyrazine ring can be reduced to form dihydropyrazine (B8608421) or piperazine (B1678402) derivatives. Common reduction methods include catalytic hydrogenation or the use of dissolving metal reductions (e.g., sodium in ethanol). doi.org For this compound, catalytic hydrogenation would likely also lead to hydrodechlorination (replacement of Cl with H), in addition to ring reduction. Electrochemical reduction is another method that has been used to form 1,4-dihydropyrazines. doi.org

Oxidation : The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can be oxidized to form N-oxides using oxidizing agents like peracids (e.g., m-CPBA). rsc.org However, for certain substituted pyrazines, treatment with peracids can also lead to more complex reactions, including ring opening or rearrangement. rsc.org The pyrazine ring itself is relatively stable to oxidation, but strong oxidizing conditions can lead to ring degradation. researchgate.net The substituents also influence reactivity; for instance, the methoxy group could be susceptible to oxidation under certain conditions.

Ring Modification and Rearrangement Reactions

While less common than functionalization of the existing core, pyrazine rings can participate in rearrangement reactions, particularly under thermal or photochemical conditions, or upon treatment with strong reagents. For instance, studies on related N-heterocyclic systems have shown that oxidation with peracids can induce rearrangement to form spiro-compounds instead of simple N-oxidation. rsc.org Other related diazine systems, such as pyridazinones, have been observed to undergo ring-contraction rearrangements to form pyrazolones. nih.gov Although specific examples involving this compound are scarce, these precedents indicate that under forcing conditions, particularly those involving reactive intermediates, skeletal modifications of the pyrazine core are possible.

Article on the Derivatization Chemistry of this compound Forthcoming; Insufficient Data Currently Available

An in-depth article focusing on the chemical compound “this compound,” intended to detail its derivatization chemistry and applications in scaffold design, has been delayed due to a lack of specific, publicly available research data. The planned article was to be structured around the synthesis of novel substituted pyrazine architectures, the construction of pyrazine-fused heterocyclic systems, and combinatorial chemistry approaches for library generation.

Despite extensive searches of chemical literature and databases, specific experimental details and research findings concerning the monosubstitution, polysubstitution, and selective derivatization of the halogen and methoxy groups of this compound remain elusive. General principles of pyrazine chemistry, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are well-documented for other pyrazine derivatives. However, direct application and specific outcomes for this compound are not sufficiently reported to generate a scientifically accurate and detailed article as per the requested outline.

Similarly, there is a scarcity of published research on the use of this compound as a starting material for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines or triazolo[4,5-b]pyrazines. While methods exist for synthesizing such fused systems from other chlorinated pyrazine precursors, specific protocols and findings related to the title compound are not available.

Furthermore, the application of combinatorial chemistry techniques to generate libraries of compounds from a this compound scaffold is not described in the accessible scientific literature.

Given the constraints and the paramount importance of scientific accuracy, the generation of the requested article is not possible at this time. Further empirical research and publication in peer-reviewed journals are required to provide the necessary data to fulfill the detailed sections and subsections of the proposed article.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2,5-Dichloro-3-methoxypyrazine in solution. By analyzing the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular framework can be assembled.

One-dimensional NMR experiments are fundamental for confirming the presence of key structural motifs.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the aromatic proton on the pyrazine (B50134) ring and the protons of the methoxy (B1213986) group. The chemical shift of the lone ring proton (H-6) is influenced by the electron-withdrawing effects of the two chlorine atoms and the two nitrogen atoms in the ring, shifting it downfield. The methoxy protons will appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. Four signals are expected for the pyrazine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons are diagnostic; the carbon atom bonded to the methoxy group (C-3) will be significantly shielded compared to the carbons bonded to the chlorine atoms (C-2 and C-5), which are in turn deshielded. The carbon bearing the proton (C-6) will also have a characteristic chemical shift.

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atoms of the pyrazine ring. The chemical shifts of the two nitrogen atoms would confirm the heterocyclic nature of the core structure and provide insight into the electronic environment around them, which is influenced by the chloro and methoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-6 | 8.0 - 8.5 | - | Singlet |

| -OCH₃ | 3.9 - 4.2 | - | Singlet |

| C-2 | - | 145 - 155 | - |

| C-3 | - | 150 - 160 | - |

| C-5 | - | 145 - 155 | - |

| C-6 | - | 130 - 140 | - |

| -OCH₃ | - | 55 - 65 | - |

Note: Predicted chemical shift values are estimates based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the bonding network and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks are expected in a COSY spectrum as there are no vicinal or geminal protons to couple with each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. A cross-peak would be observed between the signal for the H-6 proton and the signal for the C-6 carbon. Another cross-peak would connect the methoxy protons to the methoxy carbon.

The H-6 proton showing correlations to C-2, C-3, and C-5.

The methoxy protons showing a correlation to C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY experiment could show a correlation between the methoxy group protons and the H-6 proton, confirming their proximity on the pyrazine ring.

Table 2: Expected 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations | HMQC/HSQC Correlations | HMBC Correlations | NOESY Correlations |

| H-6 | None | C-6 | C-2, C-3, C-5 | -OCH₃ |

| -OCH₃ | None | -OCH₃ (Carbon) | C-3 | H-6 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of this compound.

HRMS provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental formula (C₅H₃Cl₂N₂O). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak cluster, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 for one chlorine, and 9:6:1 for two chlorines).

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Isotopic Pattern (Relative Intensity) |

| [M]⁺ | C₅H₃³⁵Cl₂N₂O | 191.9649 | [M]⁺ (100%) |

| [M+2]⁺ | C₅H₃³⁵Cl³⁷ClN₂O | 193.9620 | [M+2]⁺ (~65%) |

| [M+4]⁺ | C₅H₃³⁷Cl₂N₂O | 195.9590 | [M+4]⁺ (~10%) |

Tandem mass spectrometry involves the fragmentation of a selected precursor ion (the molecular ion in this case) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of:

A methyl radical (•CH₃) from the methoxy group.

A molecule of formaldehyde (B43269) (CH₂O) from the methoxy group.

A chlorine radical (•Cl).

A molecule of hydrogen cyanide (HCN) from the pyrazine ring.

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 4: Plausible MS/MS Fragmentations for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

| 192 | •CH₃ | 177 | Dichloro-hydroxypyrazine radical cation |

| 192 | CH₂O | 162 | Dichloro-hydropyrazine radical cation |

| 192 | •Cl | 157 | Monochloro-methoxypyrazine cation |

| 192 | CO | 164 | Dichloro-methoxypyrrole radical cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. epdf.pub

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations from the aromatic ring and the methoxy group.

C=N and C=C stretching vibrations characteristic of the pyrazine ring.

C-O stretching of the methoxy group.

C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazine ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which might be weak or inactive in the IR spectrum, can be observed in the Raman spectrum.

Table 5: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group/Bond | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |

| Aliphatic C-H (-OCH₃) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=N / C=C (Pyrazine ring) | 1500 - 1600 | 1500 - 1600 | Stretching |

| C-O (Methoxy) | 1200 - 1300 (asymmetric) / 1000 - 1100 (symmetric) | 1000 - 1300 | Stretching |

| C-Cl | 600 - 800 | 600 - 800 | Stretching |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the pyrazine ring, an aromatic heterocyclic system. The electronic spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like pyrazine exhibit strong π→π* absorptions, typically in the UV region. The presence of substituents on the pyrazine ring, such as the chlorine atoms and the methoxy group, can influence the energy of these transitions. Chlorine atoms, acting as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) due to the involvement of their lone-pair electrons in resonance with the ring. Similarly, the methoxy group (-OCH₃), a strong auxochrome, can also induce a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect).

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons in non-bonding orbitals. Consequently, n→π* transitions are expected for this compound. These transitions are typically of lower energy (occur at longer wavelengths) than π→π* transitions but have a much lower intensity (lower molar absorptivity).

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | π bonding → π* antibonding | Shorter Wavelength UV | High |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can deduce the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision. This information is crucial for understanding the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

A search of the crystallographic literature did not yield a determined crystal structure for this compound. However, the crystal structure of a closely related compound, 2,3-dichloro-5-ethylamino-6-methoxypyrazine , has been determined, providing insight into the solid-state characteristics of a substituted dichloromethoxypyrazine core. rsc.org

The analysis of 2,3-dichloro-5-ethylamino-6-methoxypyrazine revealed that the compound crystallizes in the monoclinic system, a common crystal system for organic molecules. rsc.org The specific details of its unit cell and other crystallographic parameters are presented in the table below. This data serves as a valuable reference point for predicting the potential crystal packing and structure of this compound.

Table 2: Crystallographic Data for the Related Compound 2,3-dichloro-5-ethylamino-6-methoxypyrazine rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.167(3) Å |

| b | 12.558(5) Å |

| c | 8.602(3) Å |

| β | 99.46(2)° |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic properties of molecules. Such calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. For 2,5-Dichloro-3-methoxypyrazine, specific energy values for these orbitals and the resulting energy gap have not been published.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. An ESP map for this compound would identify the most likely sites for intermolecular interactions, but such a map is not available in the literature.

Proton Affinity and Ionization Energy Calculations

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, indicating its basicity. Ionization energy (IE) is the energy required to remove an electron from a molecule. These values are fundamental measures of a molecule's reactivity. DFT calculations are commonly used to predict these properties with high accuracy. However, computed values for the proton affinity and ionization energy of this compound are not documented.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization

For any chemical reaction, reactants must pass through a high-energy transition state before forming products. Computational chemistry allows for the precise characterization of the geometry and energy of these fleeting structures. Identifying the transition state is crucial for understanding the reaction's kinetics and mechanism. No studies detailing the transition states for reactions involving this compound have been found.

Reaction Pathway Analysis and Energy Profiles

By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction, allowing for the determination of activation energies and reaction thermodynamics. Such analyses are vital for predicting the feasibility and rate of a chemical process. Reaction pathway analyses for this compound are not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. For a molecule such as this compound, MD simulations are invaluable for performing conformational analysis, which explores the different spatial arrangements (conformations) that a molecule can adopt and the energy associated with each.

The primary goal of MD in this context is to map the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the transition states between them. The simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This trajectory reveals the molecule's flexibility, the rotational freedom around single bonds (like the C-O bond of the methoxy (B1213986) group), and potential intramolecular interactions, such as hydrogen bonds or steric hindrance between the bulky chlorine atoms and the methoxy group.

Studies on related heterocyclic compounds demonstrate that MD simulations can elucidate how a molecule interacts with its environment, such as a solvent or a biological receptor. For instance, simulations can show how different pyrazine (B50134) derivatives orient themselves within the binding pocket of a protein, a process governed by the molecule's conformational preferences. rawdatalibrary.net By understanding the dynamic behavior and conformational landscape of this compound, researchers can better predict its interactions, stability, and ultimately, its function in various chemical systems.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are fundamental in modern chemistry for predicting the characteristics of new or untested compounds.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For pyrazine derivatives, a wide array of descriptors can be calculated using computational chemistry software. nih.gov The process typically begins with the optimization of the molecule's 3D geometry, often using methods like Density Functional Theory (DFT). hilarispublisher.com From this optimized structure, various descriptors are derived.

These descriptors are broadly categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential on the molecular surface. nih.govsemanticscholar.org These are critical for modeling chemical reactivity.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that quantifies a molecule's hydrophobicity, influencing its solubility and transport properties.

Topological Descriptors: These are derived from the 2D graph representation of the molecule, describing atomic connectivity and branching.

Once calculated for a series of related compounds, these descriptors are statistically correlated with an experimentally measured activity or property. This process identifies which descriptors are most influential in determining the observed outcome.

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Pyrazine Derivatives

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Chemical reactivity, interaction mechanisms, polarity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Molecular recognition, binding affinity, accessibility |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Solubility, membrane permeability, bioavailability |

| Topological | Connectivity Indices, Shape Indices | Molecular size and shape, branching |

This table is interactive. You can sort and filter the data.

After identifying the most relevant molecular descriptors, a mathematical model is constructed to predict the property of interest. Various statistical and machine learning methods are employed for this purpose.

Multiple Linear Regression (MLR) is a common starting point, where a linear equation is developed to relate the dependent variable (e.g., reactivity) to a set of independent variables (the molecular descriptors). nih.gov While simple and interpretable, MLR assumes a linear relationship, which may not always hold true.

More advanced techniques from the field of machine learning are increasingly used to build more accurate and robust predictive models, especially for complex, non-linear relationships. nih.govnih.gov These methods include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting.

Support Vector Machines (SVM): A classification and regression algorithm that finds an optimal hyperplane to separate data points.

Artificial Neural Networks (ANN): Computational models inspired by biological neural networks that are capable of modeling highly complex relationships.

These models are rigorously validated to ensure their predictive power. nih.gov For a compound like this compound, such models could predict its reactivity in certain chemical reactions, its selectivity towards different substrates, or its potential biological activity based on descriptors derived from its unique arrangement of chloro, methoxy, and pyrazine ring functionalities. nih.gov For example, models developed for halogenated organic compounds can effectively predict reaction rate constants. nih.gov

Table 2: Example of Statistical Validation Parameters for a QSAR Model

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | An estimate of the model's predictive ability, determined through internal cross-validation. | > 0.5 |

| R²_pred (External Validation R²) | Measures the predictive performance on an external set of compounds not used in model training. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals). | As low as possible |

This table is interactive. You can sort and filter the data.

By applying these predictive modeling methodologies, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis, and gain a deeper understanding of the structural features that drive chemical reactivity and selectivity.

Applications As a Precursor and Synthetic Intermediate Non Biological/non Clinical

Building Block in the Synthesis of Complex Organic Molecules

The functionalized pyrazine (B50134) core of 2,5-dichloro-3-methoxypyrazine serves as a valuable scaffold for constructing more elaborate organic molecules. The two chlorine atoms on the pyrazine ring are susceptible to substitution, making them key reaction sites. This reactivity is central to its role as a building block in organic synthesis.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. rsc.org In the context of this compound, these reactions would involve the coupling of the pyrazine core with various organometallic reagents. For instance, a Suzuki coupling could introduce aryl or heteroaryl groups by replacing the chlorine atoms, while a Sonogashira coupling would allow for the attachment of alkyne functionalities. The methoxy (B1213986) group at the 3-position can influence the reactivity of the adjacent chlorine atom and the electronic properties of the resulting molecule.

The synthesis of complex heterocyclic systems can also be achieved using dichloropyrazine derivatives. For example, the reaction of 2,3-dichloropyrazine (B116531) with stannylated terpyridine has been used to create a hybrid pyrazine–terpyridine ligand. rsc.org A similar strategy could be applied to this compound to generate novel ligand structures. Furthermore, the synthesis of 1,2,3-triazolo[1,5-a]pyrazines has been reported starting from 2-azido-3-chloropyrazine, which is derived from a dichloropyrazine precursor. mdpi.com

The table below summarizes potential cross-coupling reactions for functionalizing this compound based on established methods for other halopyrazines.

| Reaction Type | Reactant | Potential Product Feature | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Aryl/heteroaryl-substituted pyrazine | Pd catalyst (e.g., Pd(PPh₃)₄) and a base |

| Stille Coupling | Organostannane | Alkyl, vinyl, or aryl-substituted pyrazine | Pd catalyst (e.g., Pd(PPh₃)₂)Cl₂) |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyrazine | Pd catalyst, Cu(I) co-catalyst, and a base |

| Buchwald-Hartwig Amination | Amine | Amino-substituted pyrazine | Pd catalyst and a phosphine (B1218219) ligand |

Role in Agrochemical Research and Development (as Chemical Intermediates)

Nitrogen-containing heterocycles, including pyrazines, are important structural motifs in many agrochemicals such as herbicides, fungicides, and insecticides. researchgate.netnih.gov Halogenated pyrazines are common intermediates in the synthesis of these active ingredients. The chlorine atoms in this compound can be displaced by various nucleophiles, allowing for the introduction of different functional groups that modulate the biological activity of the final compound.

For instance, pyrazine derivatives are known to be used in the synthesis of certain classes of herbicides. researchgate.net The synthesis of such compounds often involves the reaction of a halogenated pyrazine with an amine, alcohol, or thiol to introduce a new side chain. The specific substitution pattern on the pyrazine ring is crucial for the desired biological activity. While specific applications of this compound in commercial agrochemicals are not widely documented, its structure is analogous to intermediates used in the field. For example, various pyrazine pesticides are prepared from chlorinated methylpyrazines. google.com

The general synthetic utility of this compound in agrochemical research would be to serve as a starting material for creating libraries of novel pyrazine derivatives. By systematically reacting this compound with a range of nucleophiles, researchers can generate a diverse set of compounds for screening for potential agrochemical activity.

Utilization in Materials Science for Novel Scaffold Design (e.g., Polymers, Dyes, Ligands)

The pyrazine ring is a benzene-like aromatic system, and its incorporation into polymers can impart desirable thermal and electronic properties. acs.org this compound can be used as a monomer in polycondensation reactions. The two chlorine atoms can undergo nucleophilic substitution with difunctional nucleophiles, such as diamines or diols, to form polymers. For example, polyamines or polyimines with pyrazine units in their backbone have been synthesized for applications like selective metal ion removal. researchgate.net

The synthesis of pyrazine-containing polyesters has also been reported, demonstrating the versatility of pyrazine-based monomers in creating new materials. acs.org The incorporation of the pyrazine moiety can lead to materials with interesting thermal behaviors, such as high melting temperatures, due to specific intermolecular interactions. maastrichtuniversity.nl

In the field of dyes, dichlorotriazinyl reactive dyes are a well-established class of colorants that form covalent bonds with textile fibers. mjbas.com Although containing a triazine ring, the principle of using a dihalo-heterocycle as a reactive anchor is applicable to this compound. It could potentially be incorporated into dye structures to act as a crosslinking agent or a reactive group for covalent attachment to substrates.

The electron-deficient nature of the pyrazine ring also makes it a suitable component for creating donor-acceptor type materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. tandfonline.com The functionalization of this compound via cross-coupling reactions can be used to attach electron-donating groups to the pyrazine core, thereby tuning the optoelectronic properties of the resulting material.

Development of Novel Catalytic Ligands and Metal Complexes

Pyrazine and its derivatives are widely used as ligands in coordination chemistry and catalysis. nih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complex. This compound can serve as a precursor for the synthesis of more complex ligands.

The chlorine atoms can be substituted with coordinating groups, such as phosphines, pyridines, or amines, to create multidentate ligands. For example, pyrazine-based pincer ligands, which have a central pyrazine ring flanked by two coordinating arms, have been synthesized and used in catalysis. acs.org A common synthetic route to such ligands involves the functionalization of a di-substituted pyrazine.

The general scheme for creating a pincer ligand from a dichloropyrazine derivative would involve a two-step process: first, the introduction of methyl or other suitable groups at the 2- and 5-positions (if starting from a different precursor), followed by functionalization of these groups into the desired coordinating arms. In the case of this compound, a direct substitution of the chlorine atoms with phosphine-containing nucleophiles could be envisioned.

The resulting pyrazine-based ligands can be used to form complexes with a variety of transition metals, and these complexes can exhibit catalytic activity in a range of reactions, including hydrogenation, cross-coupling, and polymerization. nih.govnih.gov The pyrazine ring can also act as a redox-active ligand, participating in electron transfer processes during the catalytic cycle. nih.gov

The table below outlines some of the potential applications of ligands and complexes derived from this compound.

| Ligand/Complex Type | Potential Synthetic Approach | Potential Catalytic Application |

|---|---|---|

| Pincer Ligands | Substitution of chlorine atoms with phosphinomethyl or similar groups. | Hydrogenation, dehydrogenation, CO₂ reduction. nih.govacs.org |

| Bridging Ligands | Used directly to bridge two metal centers via the ring nitrogens. | Formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov |

| Redox-Active Ligands | Complexation with metals like cobalt or iron. | Multielectron catalysis, such as water splitting. nih.gov |

Future Directions and Emerging Research Avenues

Development of Highly Chemo- and Regioselective Functionalization Strategies

A primary challenge in the utilization of 2,5-dichloro-3-methoxypyrazine lies in the selective functionalization of its two chlorine atoms, which possess different reactivities due to the electronic influence of the adjacent methoxy (B1213986) and nitrogen groups. Overcoming this challenge is crucial for creating diverse and complex molecules.

Future research will focus on developing sophisticated catalytic systems that can discriminate between the C-2 and C-5 positions. Advances in transition-metal catalysis, particularly with palladium, are enabling transformations that were previously difficult to achieve. nih.gov Strategies employing sterically hindered ligands, such as N-heterocyclic carbenes (NHCs), have shown promise in controlling the site-selectivity of cross-coupling reactions in other dichloroheteroarenes and could be applied here. nih.gov Such ligand-controlled systems can invert the conventional reactivity patterns, allowing for selective coupling at the less reactive C-5 position. nih.gov

Furthermore, the development of directed metalation strategies, using bases like TMPMgCl·LiCl, can offer alternative pathways for regioselective functionalization. rsc.org By carefully controlling reaction conditions, specific positions on the pyrazine (B50134) ring can be metalated and subsequently quenched with various electrophiles, providing access to a wide array of substituted derivatives. rsc.org The exploration of C-H functionalization, a more atom-economical approach, also presents a promising avenue for directly introducing new substituents onto the pyrazine core. nih.gov

| Strategy | Description | Potential Application for this compound | Key References |

|---|---|---|---|

| Ligand-Controlled Cross-Coupling | Utilizing sterically demanding or electronically tuned ligands (e.g., bulky NHCs or phosphines) to direct a metal catalyst (e.g., Palladium) to a specific C-Cl bond. | Selective Suzuki, Sonogashira, or Buchwald-Hartwig amination at either the C-2 or C-5 position. | nih.govnih.gov |

| Directed Ortho-Metalation (DoM) | Using a directing group to selectively deprotonate and metalate an adjacent position, followed by reaction with an electrophile. | Functionalization of the C-6 position by directing the metalation with the methoxy group. | rsc.org |

| Halogen-Dance Reactions | Isomerization of a halogenated aromatic compound via a metalated intermediate, allowing functionalization at a position different from the initial halogenation. | Migration of a metalated intermediate to achieve substitution at the C-6 position after initial metal-halogen exchange. | rsc.org |

| Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) | Exploiting the inherent electronic differences between the C-2 and C-5 positions to achieve selectivity with strong nucleophiles under controlled temperatures. | Stepwise introduction of amines, thiols, or alkoxides to build molecular complexity. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Pyrazine Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by accelerating the discovery and optimization of new reactions and molecules. aimlic.commit.edu For pyrazine chemistry, these technologies offer powerful tools for predicting reaction outcomes, designing novel derivatives, and planning efficient synthetic routes. nih.gov

Furthermore, generative models, a type of AI, can design novel pyrazine derivatives with desired properties. tandfonline.com By learning the underlying rules of chemical structure and biological activity from existing data, these algorithms can propose new molecules that are optimized for a specific target, such as a protein kinase or a receptor. mdpi.com This in silico design process can generate promising candidates for drug discovery or materials science applications, which can then be synthesized and tested. nih.gov

| AI/ML Application | Description | Impact on Pyrazine Chemistry | Key References |

|---|---|---|---|

| Reaction Outcome Prediction | Neural networks trained on reaction databases predict the major product(s) and yield of a chemical transformation given the reactants, reagents, and conditions. | Accurately predicts the regioselectivity of cross-coupling reactions on this compound, saving experimental effort. | drugtargetreview.comeurekalert.orgmiragenews.com |

| Retrosynthesis Planning | AI algorithms propose synthetic routes to a target molecule by working backward from the product to simpler, commercially available starting materials. | Generates efficient, multi-step synthetic pathways to complex pyrazine-based targets. | nih.gov |

| Generative Molecular Design | Deep learning models (e.g., GANs, VAEs) create novel molecular structures with optimized properties based on a learned chemical space. | Designs new this compound derivatives with enhanced biological activity or material properties. | tandfonline.com |

| Structure-Activity Relationship (SAR) Analysis | ML algorithms identify correlations between structural features and biological activity, providing insights for molecular optimization. | Evaluates how different substituents on the pyrazine scaffold affect its efficacy as an anticancer or antimicrobial agent. | mdpi.com |

Exploration of Novel Green and Sustainable Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. rasayanjournal.co.in Future research into the chemistry of this compound will increasingly focus on developing green synthetic methodologies.

Another key area is the replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.in Biocatalysis, using enzymes or whole microorganisms, represents a particularly promising avenue for sustainable pyrazine synthesis. researchgate.net While often used for producing flavor and fragrance compounds, biocatalytic methods could be engineered to perform specific transformations on functionalized pyrazines under mild, aqueous conditions. mdpi.com

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a wealth of data on the formation of intermediates, byproducts, and the final product.

Techniques such as Process Analytical Technology (PAT), which often incorporates Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), are becoming indispensable tools in modern synthesis. For the selective functionalization of this compound, in situ monitoring could reveal the subtle interplay of catalyst, ligand, and substrate that governs the reaction's regioselectivity. For example, monitoring the reaction mixture with ¹H NMR could allow for the direct observation of the consumption of starting material and the formation of isomeric products over time. researchgate.net This detailed kinetic information is invaluable for rational reaction optimization, leading to higher yields and purities.